Glyphosate potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

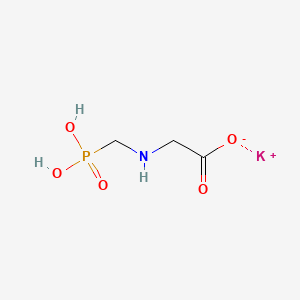

Glycine, N-(phosphonomethyl)-, potassium salt (GPMK) is a salt of glycine and phosphonomethyl group. It is an important reagent in the field of biochemistry and has been widely used in various scientific research applications. GPMK is a versatile compound which can be used for a variety of purposes, including synthesis of new compounds, to study biochemical and physiological effects, and to investigate the mechanism of action of various compounds.

Applications De Recherche Scientifique

Herbicide dans l'agriculture

Le glyphosate est le produit chimique agricole le plus utilisé dans le monde . C'est un herbicide efficace car il perturbe la voie du shikimate, qui est responsable de la synthèse des acides aminés essentiels dans les plantes et les micro-organismes . Cela fait du glyphosate un herbicide particulièrement efficace .

Contrôle des mauvaises herbes dans les environnements résidentiels et commerciaux

En plus de son utilisation agricole, le glyphosate est devenu très populaire pour contrôler la croissance des mauvaises herbes dans les environnements résidentiels et commerciaux . Son acceptation généralisée a été facilitée par son efficacité et son faible coût .

Impact environnemental

La persistance des résidus de glyphosate dans l'environnement, par exemple dans les systèmes d'eau et de sol, est due à la mauvaise utilisation du glyphosate dans les régions agricoles . Cela provoque sa percolation dans les eaux souterraines via le profil du sol vertical .

Impact sur les organismes non ciblés

Le glyphosate met en danger de nombreux organismes non ciblés présents dans l'environnement naturel, qui comprend à la fois le sol et l'eau . Cela est dû à sa persistance dans l'environnement et à sa percolation dans les eaux souterraines .

Impact sur la santé humaine

Un nombre croissant de publications montrent des preuves in vitro, in vivo et épidémiologiques de la toxicité du glyphosate chez différentes espèces animales . Cela inclut son impact sur la santé humaine .

Résistance chez les espèces de mauvaises herbes

Plusieurs espèces de mauvaises herbes ont développé une résistance à cet herbicide, ce qui a entraîné une baisse du rendement agricole . Il s'agit d'un défi important en agriculture .

Impact sur les pratiques agricoles

L'arrivée du glyphosate a été l'une des révolutions dynamiques de l'agriculture, ce qui en fait l'un des herbicides les plus largement utilisés dans le monde . Cependant, l'utilisation imprudente des pesticides dans les champs agricoles a entraîné un changement de paradigme dans l'environnement .

Prévisions du marché futur

Dans un avenir proche, le marché du glyphosate vise une prévision positive jusqu'en 2035 . Cela indique sa pertinence et son application continues dans divers domaines .

Mécanisme D'action

Target of Action

Glyphosate potassium, also known as Glycine, N-(phosphonomethyl)-, potassium salt, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants .

Mode of Action

Glyphosate acts as a systemic herbicide in plants . It strongly inhibits the EPSPS enzyme, which is involved in the pathway for the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, which is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate disrupts the shikimate pathway, leading to multiple phytotoxicity effects . The glyphosate degradation in bacteria occurs via two different metabolic pathways: the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway .

Pharmacokinetics

Glyphosate, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted .

Result of Action

The primary result of glyphosate’s action is the hindered growth of plants . By inhibiting the EPSPS enzyme, glyphosate disrupts the production of essential aromatic amino acids, leading to stunted plant growth .

Action Environment

The environmental effects of glyphosate use are directly related to factors such as water properties and soil temperature . Glyphosate is polar and water-soluble, and it sorbs strongly to particles in soil and sediments, reducing bioavailability . Its persistence in the environment, such as in water and soil systems, is due to misuse in agricultural regions, causing it to percolate into groundwater via the vertical soil profile .

Analyse Biochimique

Biochemical Properties

Glyphosate potassium interacts with the enzyme EPSP synthase, a plant enzyme involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . This interaction disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the EPSP synthase enzyme, thereby disrupting the synthesis of essential amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the EPSP synthase enzyme, inhibiting its function . This inhibition disrupts the synthesis of aromatic amino acids, leading to the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. There is limited data available on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Sub-lethal doses of glyphosate in murine models have shown an array of toxic effects

Metabolic Pathways

This compound is involved in the shikimate pathway in plants and microorganisms . It interacts with the EPSP synthase enzyme, disrupting the synthesis of aromatic amino acids

Transport and Distribution

This compound is absorbed across the leaves and stems of plants and is translocated throughout the plant . It concentrates in the meristem tissue

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glycine, N-(phosphonomethyl)-, potassium salt involves the reaction of glycine with phosphorous acid and potassium hydroxide.", "Starting Materials": [ "Glycine", "Phosphorous acid", "Potassium hydroxide" ], "Reaction": [ "Mix glycine and phosphorous acid in a reaction flask", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Add potassium hydroxide to the reaction mixture and stir for an additional 1-2 hours", "Cool the reaction mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven", "The resulting product is Glycine, N-(phosphonomethyl)-, potassium salt" ] } | |

| 70901-12-1 | |

Formule moléculaire |

C3H8KNO5P |

Poids moléculaire |

208.17 g/mol |

Nom IUPAC |

potassium;2-(phosphonomethylamino)acetate |

InChI |

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9); |

Clé InChI |

MFRGZCUFVVSDIM-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NCP(=O)(O)[O-].[K+] |

SMILES canonique |

C(C(=O)O)NCP(=O)(O)O.[K] |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

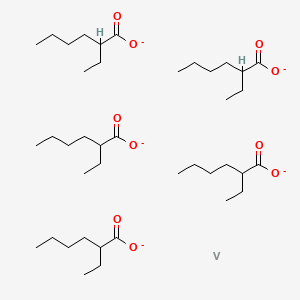

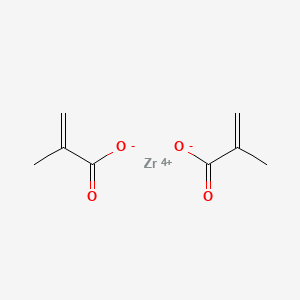

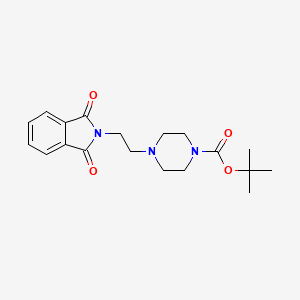

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)